6-(Morpholin-4-yl)pyrazine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Morpholin-4-yl)pyrazine-2-carbohydrazide is a chemical compound with the molecular formula C9H14N4O2 It is a derivative of pyrazine and morpholine, featuring a carbohydrazide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Morpholin-4-yl)pyrazine-2-carbohydrazide typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with morpholine, followed by the introduction of a carbohydrazide group. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Morpholin-4-yl)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The morpholine or carbohydrazide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazine compounds.
Wissenschaftliche Forschungsanwendungen
6-(Morpholin-4-yl)pyrazine-2-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 6-(Morpholin-4-yl)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting or modifying their activity. The pyrazine ring may also interact with enzymes or receptors, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Morpholin-4-ylpyrazine-2-carboxylic acid: Similar in structure but lacks the carbohydrazide group.
2-Morpholino-1,3-thiazole-5-carboxylic acid: Contains a thiazole ring instead of a pyrazine ring.
Thieno[2,3-b]pyrazine-6-carboxylic acid: Features a thieno ring fused to the pyrazine ring.
Uniqueness
6-(Morpholin-4-yl)pyrazine-2-carbohydrazide is unique due to the presence of both morpholine and carbohydrazide groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
40262-76-8 |
---|---|
Molekularformel |
C9H13N5O2 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
6-morpholin-4-ylpyrazine-2-carbohydrazide |
InChI |
InChI=1S/C9H13N5O2/c10-13-9(15)7-5-11-6-8(12-7)14-1-3-16-4-2-14/h5-6H,1-4,10H2,(H,13,15) |
InChI-Schlüssel |
MYCWQMRSNUFNOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC(=CN=C2)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.